(S)-3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester (S)-3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13465806
InChI: InChI=1S/C17H23ClN2O3/c1-13(2)20(16(21)10-18)15-8-9-19(11-15)17(22)23-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3/t15-/m0/s1
SMILES: CC(C)N(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CCl
Molecular Formula: C17H23ClN2O3
Molecular Weight: 338.8 g/mol

(S)-3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13465806

Molecular Formula: C17H23ClN2O3

Molecular Weight: 338.8 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C17H23ClN2O3
Molecular Weight 338.8 g/mol
IUPAC Name benzyl (3S)-3-[(2-chloroacetyl)-propan-2-ylamino]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C17H23ClN2O3/c1-13(2)20(16(21)10-18)15-8-9-19(11-15)17(22)23-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3/t15-/m0/s1
Standard InChI Key RPCLHRABNSPQJY-HNNXBMFYSA-N
Isomeric SMILES CC(C)N([C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CCl
SMILES CC(C)N(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CCl
Canonical SMILES CC(C)N(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CCl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure features:

  • Pyrrolidine ring: A five-membered nitrogen-containing heterocycle.

  • Benzyl ester moiety: Attached to the pyrrolidine’s carboxylic acid group.

  • Chloroacetyl group: Linked via an isopropylamino side chain to the pyrrolidine’s third carbon.

  • Stereogenic center: The (S)-configuration at the pyrrolidine’s third carbon, critical for biological activity .

ParameterValueSource
Molecular FormulaC₁₇H₂₃ClN₂O₃
Molecular Weight338.83 g/mol
Boiling Point (Predicted)476.4 ± 45.0°C
Density (Predicted)1.22 ± 0.1 g/cm³
pKa (Predicted)-1.17 ± 0.20

Key Functional Groups:

  • Chloroacetyl: Reactivity for nucleophilic substitution.

  • Benzyl ester: Labile to hydrolysis, enabling prodrug design.

  • Isopropylamino: Hydrophobic interactions and stereochemical rigidity .

Synthetic Pathways

General Strategy

The synthesis likely involves:

  • Pyrrolidine ring formation: Via cyclization of appropriate diamines or amino alcohols.

  • Introduction of substituents:

    • Chloroacetyl-isopropylamino group: Coupling reagents (e.g., EDC, HOBt) for amide bond formation.

    • Benzyl ester: Benzyl chloroformate-mediated esterification .

Stereochemical Control

The (S)-configuration necessitates:

  • Chiral resolution: Use of chiral chromatography or asymmetric synthesis.

  • Protecting groups: To prevent epimerization during synthesis .

Biological and Pharmacological Insights

Mechanistic Hypotheses

  • Covalent modification: Chloroacetyl group may act as an electrophile, forming adducts with cysteine or lysine residues.

  • Competitive inhibition: Steric hindrance from the benzyl ester and isopropylamino groups may block substrate access .

Comparison with Structural Analogues

CompoundKey DifferencesBiological Relevance
(S)-3-[(2-Amino-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl esterReplaces Cl with NH₂ in the acetyl groupEnhanced solubility; potential for hydrogen bonding
(R)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl esterCyclopropyl vs. isopropyl substituentAltered steric bulk; varied pharmacokinetics
3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl esterEthyl vs. isopropyl substituentReduced hydrophobicity; distinct receptor binding

Applications in Medicinal Chemistry

Therapeutic Areas

  • Cardiovascular Diseases:

    • Hypertension: Targeting endothelin pathways .

    • Pulmonary Hypertension: Modulating ECE activity .

  • Oncology:

    • Angiogenesis inhibition: Chloroacetyl group may disrupt protein interactions critical for tumor growth .

Challenges and Opportunities

  • Metabolic Stability: Benzyl ester may undergo enzymatic hydrolysis, necessitating prodrug optimization.

  • Selectivity: Structural tuning of the isopropylamino group to avoid off-target effects .

Research Gaps and Future Directions

  • Experimental Validation:

    • In vitro assays: IC₅₀ values for enzyme inhibition.

    • In vivo pharmacokinetics: Metabolism and bioavailability studies.

  • Stereoselective Synthesis:

    • Catalytic asymmetric methods: To improve enantiomeric purity.

  • Derivative Libraries:

    • SAR studies: Varying substituents (e.g., chloroacetyl → fluoroacetyl) to optimize potency .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator